molecular formula C23H26BrN5O2S B14966453 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one

6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14966453
M. Wt: 516.5 g/mol
InChI Key: AZYJPSPPADXKDY-UHFFFAOYSA-N
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Description

6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromine atom, a pyridinylpiperazine moiety, and a sulfanylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps. One common method includes the following steps:

    Formation of the quinazolinone core: This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone ring.

    Introduction of the bromine atom: Bromination of the quinazolinone core can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the pyridinylpiperazine moiety: This step involves the reaction of the brominated quinazolinone with 4-pyridin-2-ylpiperazine in the presence of a suitable base and solvent.

    Formation of the sulfanylidene group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: These compounds share a similar quinazolinone core but differ in the substituents attached to the core.

    6-bromo-3H-oxazolo[4,5-b]pyridin-2-one: This compound has a similar bromine atom and pyridine ring but differs in the overall structure.

Uniqueness

6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26BrN5O2S

Molecular Weight

516.5 g/mol

IUPAC Name

6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H26BrN5O2S/c24-17-8-9-19-18(16-17)22(31)29(23(32)26-19)11-5-1-2-7-21(30)28-14-12-27(13-15-28)20-6-3-4-10-25-20/h3-4,6,8-10,16H,1-2,5,7,11-15H2,(H,26,32)

InChI Key

AZYJPSPPADXKDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

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